5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is an organic compound with the molecular formula C12H15BrClNO3. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the brominated and chlorinated benzene with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Chlorine (Cl2) or thionyl chloride (SOCl2).
Amidation: Amine reagents such as dimethylamine or other suitable amines.
Major Products
The major products formed from these reactions include various substituted benzamides and derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N,N-dimethylbenzamide: Similar structure but with different substituents.
2-Amino-5-chloro-N,3-dimethylbenzamide: Another benzamide derivative with different functional groups.
Uniqueness
5-Bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide is unique due to the presence of both bromine and chlorine atoms, along with methoxy groups, which confer distinct chemical and biological properties compared to other benzamide derivatives.
This compound’s versatility and unique properties make it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2,3-dimethoxy-2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO3/c1-13(19-3,8-18-2)7-16-12(17)10-6-9(14)4-5-11(10)15/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZFPFRYSKLASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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